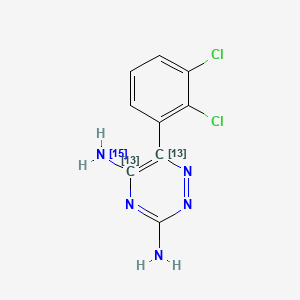
Tenofovir diphosphate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenofovir diphosphate (disodium) is a nucleotide analog with significant antiviral properties. It is primarily used in the treatment of HIV and hepatitis B infections. Tenofovir diphosphate is the active form of tenofovir, which is a prodrug. The compound works by inhibiting the activity of viral reverse transcriptase and DNA polymerase, thus preventing the replication of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir diphosphate involves multiple steps, starting from the precursor tenofovir. The process includes phosphorylation reactions to introduce the diphosphate group. The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of tenofovir diphosphate (disodium) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: Tenofovir diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed:
Scientific Research Applications
Tenofovir diphosphate (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleotide analogs and their interactions with enzymes.
Biology: The compound is used to study viral replication mechanisms and the development of antiviral resistance.
Medicine: Tenofovir diphosphate is a key component in antiretroviral therapy for HIV and hepatitis B treatment.
Mechanism of Action
Tenofovir diphosphate exerts its effects by inhibiting the activity of viral reverse transcriptase and DNA polymerase. It competes with the natural substrate, deoxyadenosine 5’-triphosphate, and incorporates into the viral DNA, causing chain termination. This prevents the virus from replicating and spreading . The molecular targets include HIV-1 reverse transcriptase and hepatitis B virus DNA polymerase .
Comparison with Similar Compounds
Tenofovir disoproxil fumarate: A prodrug of tenofovir that is converted to tenofovir diphosphate in the body.
Tenofovir alafenamide: Another prodrug of tenofovir with improved bioavailability and reduced renal toxicity compared to tenofovir disoproxil fumarate.
Uniqueness: Tenofovir diphosphate (disodium) is unique in its high potency and broad-spectrum antiviral activity. Its ability to inhibit both HIV and hepatitis B virus makes it a versatile and valuable compound in antiviral therapy .
Properties
Molecular Formula |
C9H14N5Na2O10P3 |
|---|---|
Molecular Weight |
491.14 g/mol |
IUPAC Name |
disodium;[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H16N5O10P3.2Na/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;;/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);;/q;2*+1/p-2/t6-;;/m1../s1 |
InChI Key |
UVTVQFZBKQKROA-QYCVXMPOSA-L |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)



![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)
